molecular formula C18H25NO5 B2677352 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid CAS No. 1158750-72-1

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid

Cat. No.: B2677352
CAS No.: 1158750-72-1
M. Wt: 335.4
InChI Key: ZZTINMROZIPULP-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1187172-32-2) is a synthetic building block of interest in medicinal and organic chemistry. Its molecular formula is C19H27NO5, with a molecular weight of 349.42 . The compound features a piperidine ring core, a tert-butoxycarbonyl (Boc) protecting group, and a 4-methoxyphenyl substituent . The Boc group is a widely used protecting group for amines in organic synthesis, as it is stable under basic conditions but can be readily removed with acid to reveal the free amine . This makes the compound a versatile intermediate for the controlled synthesis of more complex molecules, particularly in the development of pharmaceuticals and peptidomimetics. The presence of both a carboxylic acid and a protected amine on the same piperidine scaffold allows for further functionalization at multiple sites. This chemical is intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(10-12-19,15(20)21)13-5-7-14(23-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTINMROZIPULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used, such as alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine compounds, including 1-(tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that certain piperidine derivatives inhibited the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology . The compound's ability to modulate pathways involved in cancer cell proliferation makes it a candidate for further investigation.

Antiviral Properties

Compounds similar to this compound have shown antiviral activity, particularly as neuraminidase inhibitors. These properties are crucial in developing treatments for viral infections such as influenza. The structural characteristics of the compound facilitate interactions with viral proteins, enhancing its efficacy as an antiviral agent.

Building Block for Drug Synthesis

This compound serves as a versatile intermediate in synthesizing various pharmaceuticals. Its piperidine core is integral to numerous biologically active compounds, allowing researchers to modify and optimize pharmacological properties through structural variations . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis, making it easier to handle in laboratory settings.

Methodological Innovations

The synthesis of this compound has been explored using several innovative methodologies, including microwave-assisted synthesis and solvent-free reactions. These methods improve yield and reduce reaction times, making the production process more efficient and environmentally friendly .

Case Studies

Recent case studies highlight the efficacy of piperidine derivatives in preclinical models:

  • A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
  • Another study reported anti-inflammatory effects through the inhibition of TNFα production in immune cells, showcasing its versatility beyond anticancer applications .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Ring Systems

The compound belongs to a broader class of Boc-protected piperidine carboxylic acids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Piperidine-4-Position Key Structural Differences References
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-Chlorophenyl Chlorine replaces methoxy group
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid 4-Fluorophenyl Fluorine replaces methoxy group
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoromethyl Aliphatic CF₃ group instead of aryl
1-Boc-4-allyl-4-piperidinecarboxylic acid Allyl group Aliphatic substituent
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 4-Methoxyphenyl (pyrrolidine ring) 5-membered pyrrolidine vs. 6-membered ring

Key Observations :

  • Aryl vs. Aliphatic Substituents: Aryl groups (e.g., 4-methoxyphenyl) introduce aromatic π-systems, enhancing interactions with hydrophobic protein pockets.
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group is electron-donating, while 4-chloro and 4-fluoro substituents are electron-withdrawing. This impacts electronic properties and reactivity in coupling reactions .
  • Ring Size : Pyrrolidine analogs (5-membered ring) exhibit different conformational dynamics compared to piperidine derivatives, affecting binding to biological targets .

Substituent Impact on Bioactivity :

  • 4-Methoxyphenyl : Enhances membrane permeability due to moderate hydrophobicity.
  • 4-Trifluoromethyl : Increases metabolic stability but may reduce solubility .

Physicochemical Properties :

Property Target Compound 4-Chlorophenyl Analog 4-Fluorophenyl Analog Pyrrolidine Analog
Molecular Weight (g/mol) ~323* 323.36 323.36 335.37
Solubility Moderate (organic solvents) Low (aqueous) Low (aqueous) Moderate (DMSO)
LogP (Predicted) ~2.8 ~3.1 ~2.9 ~2.5

*Calculated based on molecular formula C₁₈H₂₃NO₅.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid, often referred to as Boc-4-(4-methoxyphenyl)piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 18
  • H : 25
  • N : 1
  • O : 4

Its molecular weight is approximately 319.40 g/mol . The compound features a piperidine core substituted with a methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its chemical reactivity and biological interactions.

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Inhibition of Cancer Cell Proliferation : Compounds related to this structure have shown potential in inhibiting the proliferation of cancer cells. For instance, studies on piperidinone derivatives have revealed their ability to disrupt cancer cell adhesion and migration, which are critical processes in metastasis .
  • Targeting Urokinase Receptor (uPAR) : Some derivatives have been identified as potential modulators of uPAR, a protein involved in cancer cell invasion. Compounds targeting uPAR can inhibit its interaction with urokinase-type plasminogen activator (uPA), thereby reducing metastatic potential .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • CYP Enzyme Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP2C19 and CYP2D6), which are crucial in drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.
  • High Gastrointestinal Absorption : The compound exhibits high gastrointestinal absorption characteristics, making it suitable for oral administration .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example:

  • A study reported that certain piperidinone derivatives inhibited MDA-MB-231 breast cancer cell proliferation through apoptosis mechanisms .
  • Another investigation highlighted that specific analogs could disrupt cell adhesion and migration in pancreatic ductal adenocarcinoma (PDAC) cells, indicating their potential as anti-metastatic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the piperidine ring and the methoxyphenyl group can enhance biological activity. For instance:

  • Substituting different groups on the phenyl ring has been shown to affect binding affinity and selectivity towards biological targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell ProliferationInhibition in MDA-MB-231 cells
Cell Adhesion and MigrationDisruption in PDAC cells
CYP Enzyme InhibitionInhibition of CYP2C19, CYP2D6
Gastrointestinal AbsorptionHigh absorption rate

Q & A

Q. What are the recommended safety precautions for handling 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid in laboratory settings?

This compound poses hazards including skin irritation (H315), eye irritation (H319), and acute oral toxicity (H302). Researchers should:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks (H335).
  • Store in a cool, dry, ventilated area away from oxidizers.
    In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How is this compound typically synthesized, and what are common purification methods?

The compound is often synthesized via coupling reactions. For example, in copper-catalyzed C(sp³)-H functionalization, it reacts with S-phenyl benzenethiosulfonate to yield derivatives. Post-reaction purification involves flash column chromatography using hexanes/ethyl acetate gradients (20:1 v/v), achieving ~45% isolated yield . Failed reactions under certain conditions (e.g., Kolbe electrolysis) highlight the need for optimized protocols, such as adjusting equivalents or reaction temperature .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ ~7.0 ppm).
  • 19F NMR : Used in fluorinated derivatives (e.g., δ 81.3–80.6 ppm for SF₅-containing analogs) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (theoretical MW: ~305.37 g/mol) .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be addressed?

Low yields (e.g., 15% in Kolbe reactions) may arise from steric hindrance or poor solubility. Strategies include:

  • Reagent Optimization : Use coupling agents like TBTU with Et₃N to activate carboxylic acid groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Temperature Control : Gradual warming from 0°C to room temperature improves reaction efficiency .

Q. What computational methods support structural analysis of derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties and reaction pathways for derivatives like SF₅-substituted analogs.
  • Molecular Docking : Evaluates binding affinities in biological targets (e.g., enzyme inhibition studies) .
  • X-ray Crystallography : SHELXL refines crystal structures, leveraging high-resolution data to resolve piperidine ring conformations .

Q. How does the 4-methoxyphenyl moiety influence reactivity in medicinal chemistry applications?

The methoxy group enhances electron density, facilitating electrophilic aromatic substitution. In drug discovery, this moiety improves pharmacokinetic properties (e.g., metabolic stability) and binding to targets like serotonin receptors. Derivatives have been explored as intermediates in Toll-like receptor agonists and antimicrobial agents .

Q. What are the challenges in scaling up reactions involving this compound?

  • Byproduct Formation : Steric bulk increases side reactions; monitor via TLC or LC-MS.
  • Purification Complexity : Scale-up of column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Safety : Exothermic reactions require controlled addition of reagents and temperature monitoring .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Reaction Optimization : TBTU/Et₃N coupling protocols .
  • Safety Protocols : OSHA-compliant hazard mitigation strategies .

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